Product packaging for Hiltonol(Cat. No.:)

Hiltonol

Cat. No.: B1497393
M. Wt: 879.6 g/mol
InChI Key: MRYYMYCQXMFJNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hiltonol, the clinical-grade form of Poly-ICLC, is a synthetic double-stranded RNA (dsRNA) complex that serves as a powerful viral mimic and tool for immunological research. Its structure consists of polyinosinic-polycytidylic acid (poly I:C) stabilized with poly-L-lysine and carboxymethylcellulose, which protects it from degradation by RNases and prolongs its immunostimulatory activity in biological systems . The core research value of this compound lies in its ability to activate multiple facets of the innate immune system by engaging pattern recognition receptors (PRRs), primarily Toll-like receptor 3 (TLR3) and the cytoplasmic RNA sensor MDA5 . This engagement triggers a robust signaling cascade leading to the production of Type I interferons (IFN), various cytokines, and chemokines, thereby bridging innate and adaptive immunity . This makes it an indispensable reagent for studying host-defense pathways, dendritic cell maturation, and T-cell priming. In oncology research, this compound is investigated both as a direct antitumor agent and a vaccine adjuvant. Preclinical studies in non-small cell lung cancer (NSCLC) models have shown that a this compound-based combinatorial cocktail can induce cancer cell death by activating the intrinsic apoptosis pathway, upregulating pro-apoptotic proteins like Caspase-9 and Caspase-3, and modulating key tumor suppressors PKR and OAS . Its application in "in situ vaccination" strategies, where it is injected directly into tumors, is a major area of interest for its ability to create a pro-inflammatory microenvironment and potentially generate systemic antitumor immunity . Beyond cancer, this compound is a critical component in infectious disease and vaccine research. It has demonstrated prophylactic and therapeutic efficacy in lethal SARS-CoV challenge models in mice and is being evaluated as an adjuvant in clinical trials for vaccines targeting diseases such as HIV, malaria, and Chagas disease . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H43N9O21P2 B1497393 Hiltonol

Properties

Molecular Formula

C26H43N9O21P2

Molecular Weight

879.6 g/mol

IUPAC Name

4-aminobutylcarbamic acid;[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate;2-hydroxyacetic acid

InChI

InChI=1S/C10H13N4O8P.C9H14N3O8P.C5H12N2O2.C2H4O3/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;6-3-1-2-4-7-5(8)9;3-1-2(4)5/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);7H,1-4,6H2,(H,8,9);3H,1H2,(H,4,5)

InChI Key

MRYYMYCQXMFJNE-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O.C(CCNC(=O)O)CN.C(C(=O)O)O

Synonyms

hiltonol
P.I.C.L.C.
poly ICLC
poly ICLC, sodium salt
poly-ICLC
polyriboinosinic-polyribocytidylic acid-polylysine carboxymethylcellulose

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Hiltonol Analogues

Precursor Synthesis and Convergent/Divergent Pathways to Hiltonol

The primary polymeric precursors for this compound are polyinosinic acid (Poly I) and polycytidylic acid (Poly C). nih.govguidetopharmacology.orgcenmed.com These are homopolymers of inosinic acid and cytidylic acid, respectively. The synthesis of these polynucleotides typically involves enzymatic polymerization methods or solid-phase synthesis techniques, though specific detailed pathways for commercial production of the high-molecular-weight polymers used in this compound are not extensively detailed in publicly available literature.

The formation of this compound proceeds via a convergent approach where the pre-synthesized Poly I and Poly C strands are annealed to form the double-stranded polyinosinic-polycytidylic acid (Poly I:C) double helix. nih.govguidetopharmacology.orgcenmed.com This annealing process requires controlled conditions to ensure proper hybridization and structural integrity. nih.govguidetopharmacology.org Subsequently, this Poly I:C double helix is complexed with poly-L-lysine (PLL) and carboxymethylcellulose (CMC). nih.govguidetopharmacology.orgcenmed.comdoi.org This complexation step stabilizes the dsRNA structure, enhancing its resistance to enzymatic degradation and prolonging its immunostimulatory effects compared to naked Poly I:C. nih.govguidetopharmacology.org

Stereoselective and Regioselective Synthesis of this compound

The concepts of stereoselective and regioselective synthesis, commonly applied in the synthesis of small organic molecules to control the spatial arrangement of atoms (stereochemistry) and the position of chemical transformations (regioselectivity), are not directly applicable in the same manner to the formation of the this compound polymeric complex.

The stereochemistry within this compound is primarily determined by the chirality of the ribose sugar units in the inosinic acid and cytidylic acid monomers that form the Poly I and Poly C strands. These monomers are typically synthesized with defined stereochemistry. The phosphodiester linkages connecting the nucleotides in the polymer backbone are inherently formed with specific 3'-5' regioselectivity during polymerization.

Novel Synthetic Approaches to this compound and Its Congeners

The stabilization of Poly I:C with poly-L-lysine and carboxymethylcellulose represents an advanced synthetic approach compared to the use of naked Poly I:C, addressing issues of stability and efficacy. nih.govguidetopharmacology.org Novel synthetic approaches in the context of this compound and its congeners would likely focus on:

Modifications to the Poly I and Poly C strands: This could involve synthesizing polynucleotides with modified bases, altered sugar moieties, or different backbone linkages to modulate TLR3/MDA5 binding affinity, stability, or cellular uptake.

Variations in the stabilizing polymers: Exploring different polycationic polymers instead of or in addition to poly-L-lysine, or using modified cellulose (B213188) derivatives, could impact complex formation, stability, and interaction with biological systems.

Alternative complexation strategies: Developing novel methods for complexing the components, perhaps using different ratios, sequences of addition, or the incorporation of additional stabilizing agents or targeting ligands.

Synthesis of congeners with altered structural features: Congeners of this compound would involve variations in the length of the polymeric chains (Poly I, Poly C, PLL, CMC), the degree of carboxymethyl substitution in CMC, or the inclusion of additional functional groups or molecules conjugated to the polymers. These variations could lead to altered physical properties, immune-stimulatory profiles, or targeting capabilities.

Research into such novel approaches aims to develop analogues with improved potency, reduced toxicity, altered biodistribution, or enhanced therapeutic efficacy for specific applications.

Derivatization Techniques and Structure-Activity Relationship (SAR) Exploration of this compound Scaffolds

Derivatization of this compound, in the traditional sense of functionalizing a small molecule at specific sites, is not directly applicable due to its polymeric and complex nature. However, SAR exploration of this compound scaffolds involves understanding how variations in its polymeric components and their interactions within the complex affect its biological activity, particularly its immunostimulatory properties.

Modifying the polynucleotide chains: Chemical modification of the bases or sugar residues in Poly I or Poly C can influence their recognition by TLR3 or MDA5 and their susceptibility to nucleases.

Altering the poly-L-lysine component: Using poly-L-lysine of different molecular weights or incorporating modified lysine (B10760008) residues can affect the charge density of the polyplex and its interaction with the negatively charged cell membranes and endosomal compartments.

Modifying the carboxymethylcellulose: Varying the degree of carboxymethyl substitution or using CMC of different molecular weights can impact the viscosity and stability of the complex formulation.

Conjugation: Attaching targeting ligands (e.g., antibodies, peptides, carbohydrates) to the polymeric components can direct the this compound complex to specific cell types or tissues, potentially enhancing targeted immune activation or reducing systemic toxicity.

These modifications aim to optimize the interaction of this compound with immune cells, improve its delivery to target sites, and fine-tune its immune response profile.

Generating "libraries" of this compound for mechanistic studies involves creating a series of related polymeric complexes with systematic variations in their composition or structure. This allows researchers to investigate the impact of specific structural features on biological activity and to elucidate the underlying mechanisms of action. Such libraries could include variations in:

Length of Poly I and Poly C: Studying complexes formed from polynucleotides of different chain lengths to understand the optimal size for receptor activation.

Ratio of components: Varying the relative amounts of Poly I:C, Poly-L-lysine, and Carboxymethylcellulose to determine the optimal stoichiometry for complex formation, stability, and cellular uptake.

Molecular weight of PLL and CMC: Investigating the effect of the size of the stabilizing polymers on complex properties and biological activity.

Degree of CMC substitution: Assessing how the charge density of carboxymethylcellulose influences complex formation and interaction with cells.

Inclusion of modified components: Libraries could incorporate polynucleotides with specific chemical modifications or poly-L-lysine variants to probe the role of particular functional groups or interactions.

By systematically altering these parameters and evaluating the resulting complexes in biological assays (e.g., cytokine induction, immune cell activation, antiviral or antitumor activity), researchers can gain insights into the SAR of this compound and identify key structural determinants of its activity.

Green Chemistry Principles in this compound Synthesis

While specific details on the application of green chemistry principles in the large-scale synthesis of this compound's components and the complex formation are not extensively reported in the provided search results, general principles of green chemistry can be considered in the development and optimization of these processes. These principles aim to reduce the environmental impact of chemical synthesis.

Potential considerations include:

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product, minimizing waste.

Use of Less Hazardous Chemicals and Solvents: Employing less toxic reagents and solvents in the synthesis of polyribonucleotides, poly-L-lysine, and carboxymethylcellulose, as well as in the complex formation step.

Design for Energy Efficiency: Conducting reactions at ambient temperatures and pressures when possible to reduce energy consumption.

Use of Renewable Feedstocks: Utilizing renewable resources for the production of cellulose derivatives and potentially for the synthesis of amino acid and nucleotide precursors.

Catalysis: Employing catalytic methods in the polymerization steps to improve efficiency and reduce the need for stoichiometric reagents.

Designing for Degradation: Considering the environmental fate of the polymeric components and the complex after use.

Implementing green chemistry principles in the synthesis of this compound and its components can lead to more sustainable and environmentally friendly manufacturing processes. However, detailed information on the extent to which these principles are currently applied in the industrial production of this compound is not available in the provided sources.

Molecular and Cellular Mechanisms of Action for Hiltonol

Target Identification and Validation for Hiltonol's Biological Activity

This compound's biological activity is initiated by its recognition by specific intracellular and endosomal receptors designed to detect viral double-stranded RNA.

This compound is known to activate specific intracellular enzymes, notably the double-stranded RNA-dependent protein kinase (PKR) and 2'5' oligoadenylate (B1213165) synthetase (OAS). nih.govnih.govguidetopharmacology.orgsci-hub.st These enzymes are key components of the innate antiviral response and also play roles in antitumorigenesis. Activation of PKR leads to its autophosphorylation and subsequent phosphorylation of downstream substrates, including the alpha subunit of eukaryotic initiation factor 2 (eIF2α), which can lead to a general inhibition of protein synthesis. fishersci.pt OAS activation, upon binding to dsRNA, catalyzes the synthesis of 2'5'-oligoadenylates, which in turn activate latent ribonuclease L (RNase L), leading to the degradation of cellular and viral RNA. fishersci.ca Research has demonstrated that knockdown of PKR and/or OAS can abrogate the anticancer effects mediated by this compound, highlighting their critical role in its mechanism of action. nih.govguidetopharmacology.org

This compound primarily exerts its effects by activating Toll-like receptor 3 (TLR3) and melanoma differentiation-associated protein 5 (MDA5). fishersci.catocris.comnih.gov TLR3 is an endosomal receptor that recognizes dsRNA, while MDA5 is a cytosolic sensor. tocris.comnih.gov Binding of this compound to TLR3 and MDA5 triggers distinct but converging downstream signaling pathways. nih.gov This receptor engagement is crucial for initiating the innate immune response induced by this compound. Studies have shown that this compound can trigger MDA5 and TLR3, for instance, in certain lung cancer cell lines. guidetopharmacology.org

This compound, as a dsRNA mimic, directly interacts with dsRNA-binding proteins such as PKR and OAS, leading to their activation. nih.govguidetopharmacology.org In silico analyses have predicted specific interaction sites between this compound and these enzymes, suggesting binding involves residues like Lys296 in PKR and Lys66 in OAS. nih.govatamankimya.com These interactions are thought to induce conformational changes necessary for the catalytic or signaling activity of these tumor suppressors. nih.govatamankimya.com Furthermore, this compound's interaction with TLR3 and MDA5 involves the binding of the dsRNA structure to the ligand-binding domains of these receptors, leading to receptor dimerization and recruitment of adaptor proteins. nih.govciteab.com

Downstream Signaling Pathway Perturbations by this compound

Activation of TLR3 and MDA5 by this compound initiates complex intracellular signaling cascades that modulate the expression of numerous genes and the production of various effector molecules.

While not directly modulating classical second messengers like cAMP or calcium in the primary literature reviewed, this compound significantly impacts intracellular signaling by inducing the production and release of a wide array of cytokines and chemokines. These secreted factors then act on target cells, triggering their own intracellular signaling events. This compound has been shown to induce the production of type I interferons (IFN-α/β), as well as other cytokines including IL-12p70 and TNF-α, which are crucial for bridging innate and adaptive immunity. fishersci.ca It also modulates the levels of pro-inflammatory cytokines such as GRO, MCP-1, IL-8, and IL-6, and upregulates anti-tumor cytokines like IL-24 in specific cellular contexts, such as non-small cell lung cancer (NSCLC) cells. nih.govguidetopharmacology.org These changes in the cytokine milieu significantly perturb intracellular signaling in recipient cells, influencing processes like inflammation, immune cell recruitment, and apoptosis.

Table 1: Modulation of Cytokine Levels by this compound in NSCLC Cells

CytokineEffect of this compound Treatment in Specific NSCLC Cell LinesRelevant NSCLC Cell LinesSource
GROSuppressedH1299, H358 nih.govguidetopharmacology.org
MCP-1SuppressedH1299 nih.govguidetopharmacology.org
IL-8SuppressedH1299, H358 nih.govguidetopharmacology.org
IL-6SuppressedH1299, H358 nih.govguidetopharmacology.org
IL-24UpregulatedA549, H292 nih.govguidetopharmacology.org
IFN-α/βInducedNot specified in detail fishersci.catocris.comnih.gov
IL-12p70InducedNot specified in detail fishersci.ca
TNF-αInducedNot specified in detail fishersci.ca

This compound's activation of TLR3 and MDA5 leads to the recruitment of adaptor proteins like TRIF and MyD88 (though TLR3 primarily signals through TRIF in a MyD88-independent pathway), initiating signaling cascades that involve kinases such as TBK1 and IKK. nih.govciteab.comsemanticscholar.org These pathways converge on the activation of transcription factors such as IRF3, IRF7, and NF-κB. nih.govciteab.comsemanticscholar.org Activation and nuclear translocation of these transcription factors drive the expression of genes encoding type I interferons, pro-inflammatory cytokines, and other immune-related molecules. nih.govciteab.comsemanticscholar.org

Furthermore, activation of PKR by this compound directly impacts translational regulation. Phosphorylation of eIF2α by activated PKR inhibits the initiation of protein synthesis. nih.govfishersci.pt This translational control mechanism contributes to the antiviral and potentially antitumor effects of this compound by limiting viral protein production and influencing the synthesis of cellular proteins involved in proliferation and survival. nih.gov Studies have shown that this compound can upregulate pro-apoptotic proteins like Caspase-9 and Caspase-3 and induce the release of cytochrome c, indicating its influence on the transcriptional and translational regulation of apoptosis-related genes. nih.govguidetopharmacology.org this compound has also been shown to broadly regulate the expression of hundreds of genes involved in host defense, cell metabolism, apoptosis, and cell growth. nih.gov

Table 2: Key Intracellular Signaling Molecules and Transcription Factors Activated by this compound

MoleculeRole in Signaling PathwayDownstream EffectsSource
TLR3Pattern Recognition Receptor (Endosomal)Activates TRIF pathway fishersci.catocris.comnih.gov
MDA5Pattern Recognition Receptor (Cytosolic)Activates IPS1 (MAVS) pathway tocris.comnih.gov
TRIFAdaptor Protein (TLR3 signaling)Activates IRF3, IRF7, NF-κB nih.govciteab.comsemanticscholar.org
MyD88Adaptor Protein (TLR signaling, less direct for TLR3)Activates NF-κB, MAPK (can be downstream of TRIF) nih.govsemanticscholar.org
IRF3Transcription FactorInduces type I IFN gene expression nih.govciteab.comsemanticscholar.org
IRF7Transcription FactorInduces type I IFN gene expression nih.govciteab.comsemanticscholar.org
NF-κBTranscription FactorInduces pro-inflammatory cytokine gene expression nih.govciteab.comsemanticscholar.org
PKREnzyme/Kinase (dsRNA-activated)Phosphorylates eIF2α, inhibits protein synthesis, pro-apoptotic signaling nih.govnih.govguidetopharmacology.orgsci-hub.stfishersci.pt
OASEnzyme (dsRNA-activated)Synthesizes 2'5'-oligoadenylates, activates RNase L fishersci.canih.govnih.govguidetopharmacology.orgsci-hub.st
Caspase-3Effector CaspaseExecutes apoptosis nih.govguidetopharmacology.org
Caspase-9Initiator CaspaseInitiates intrinsic apoptotic pathway nih.govguidetopharmacology.org
Cytochrome cMitochondrial ProteinReleased to cytosol, activates caspases, induces apoptosis nih.govguidetopharmacology.org

Table 3: Effects of this compound on Apoptosis-Related Proteins

ProteinEffect of this compound TreatmentOutcomeSource
Caspase-9UpregulationApoptosis nih.govguidetopharmacology.org
Caspase-3UpregulationApoptosis nih.govguidetopharmacology.org
Cytochrome cCytosolic InductionApoptosis nih.govguidetopharmacology.org

This compound's ability to influence both transcriptional and translational machinery underscores its multifaceted impact on cellular function, contributing to its observed antiviral and antitumor properties.

Cellular Processes Affected by this compound

Research has demonstrated that this compound significantly impacts key cellular processes, particularly in the context of cancer cells and immune cells. Its influence spans cell proliferation, differentiation, apoptosis, autophagy, migration, and invasion. researchgate.netnih.govplos.orgmdpi.com

Cell Proliferation and Differentiation Modulation by this compound

Studies have shown that this compound can significantly attenuate cell proliferation. In non-small cell lung cancer (NSCLC) cell lines (A549, H292, H1299, and H358), treatment with 20 µg/mL this compound alone was sufficient to decrease cell proliferation. researchgate.netmdpi.com A cocktail formulation, this compound+++ (this compound combined with anti-IL6, stattic, and AG490), further reduced cancer cell proliferation, suggesting the involvement of the IL6/JAK2/STAT3 signaling pathway in lung cancer progression. researchgate.netmdpi.com

This compound also plays a role in modulating the differentiation of immune cells. In combination with R-848, this compound has been shown to activate CD14+ dermal dendritic cells (DDCs), enhancing their capacity to induce the differentiation of naive B-cells into CD38+ CD27+ plasmablast-like B-cells that secrete high levels of immunoglobulins. plos.org This combination also promoted the differentiation of Th1 CD4+ T-cells. plos.org

Table 1: Effect of this compound on NSCLC Cell Proliferation

Cell LineTreatmentProliferation Reduction (%) (this compound alone)Further Reduction (%) (this compound+++ vs this compound alone)
A549This compound / this compound+++AttenuatedNot specified as a direct percentage difference
H292This compound / this compound+++AttenuatedNot specified as a direct percentage difference
H1299This compound / this compound+++AttenuatedNot specified as a direct percentage difference
H358This compound / this compound+++AttenuatedFurther significantly reduced researchgate.netmdpi.com

Note: Data on specific percentage reduction for this compound alone across all cell lines and the exact further reduction percentage for this compound+++ vs this compound alone for A549, H292, and H1299 were not explicitly available in the provided snippets.

Apoptosis and Autophagy Induction/Inhibition by this compound

This compound has been demonstrated to induce apoptosis in NSCLC cells. This occurs via the intrinsic mitochondria-associated pathway. researchgate.netnih.gov Treatment with this compound alone increased the levels of cytosolic cytochrome c. researchgate.netnih.gov The this compound+++ cocktail further increased cytosolic cytochrome c at the expense of mitochondrial cytochrome c. researchgate.netnih.gov this compound treatment also significantly activated Caspase-9 and Caspase-3, key executioners of apoptosis. researchgate.net Compared to polyI:C alone, this compound alone induced greater early apoptosis. nih.govmdpi.com The this compound+++ cocktail significantly elevated cell apoptosis, with A549 and H358 cells showing particularly high percentages of early apoptosis. nih.gov

This compound's mechanism of inducing apoptosis involves the activation of dsRNA-binding cancer-suppressor proteins, specifically Protein Kinase R (PKR) and 2'5' Oligoadenylate Synthetase (OAS). inknowvation.comnih.govmdpi.comresearchgate.net this compound effectively stimulates the expression of intracellular PKR and OAS. mdpi.com Knockdown of PKR or OAS abrogated this compound-mediated cell death and restored cancer cell survival and proliferation. nih.govresearchgate.net In silico analysis suggests interactions between this compound and PKR (at Lys296) and OAS (at Lys66), residues involved in their catalytic or signaling activity. nih.gov

While the primary focus in the provided snippets is on apoptosis induction, one source suggests that a nanoplexed form of Poly I:C, reminiscent of a previous format (BO-110) that induced apoptosis in melanoma cells, did so in the context of intense autophagy elicited via MDA5 stimulation. nih.gov This hints at a potential link between this compound's action (as a Poly I:C derivative and MDA5 agonist) and autophagy, although direct evidence for this compound itself inducing or inhibiting autophagy in the provided text is limited. TLR3, a target of this compound, has also been considered a favorable prognostic biomarker in lung cancer, potentially by activating apoptosis or promoting autophagy. researchgate.netresearchgate.net

Table 2: Effect of this compound on NSCLC Cell Apoptosis

Cell LineTreatmentEarly Apoptosis (%) (this compound+++)Caspase-9 ActivationCaspase-3 ActivationCytosolic Cytochrome c Increase
A549This compound / this compound+++87% (this compound+++) nih.govActivated researchgate.netActivated researchgate.netIncreased researchgate.netnih.gov
H292This compound / this compound+++Not specifiedActivated researchgate.netActivated researchgate.netIncreased researchgate.netnih.gov
H1299This compound / this compound+++Not specifiedActivated researchgate.netActivated researchgate.netIncreased researchgate.netnih.gov
H358This compound / this compound+++77% (this compound+++) nih.govActivated researchgate.netActivated researchgate.netIncreased researchgate.netnih.gov

Note: Early apoptosis percentages for this compound alone are mentioned as increased compared to polyI:C alone but specific values for all cell lines are not provided in the snippets. Caspase activation and cytochrome c increase were observed with this compound alone and further enhanced with this compound+++.

Cell Migration and Invasion Influences of this compound

This compound has a notable impact on the metastatic potential of cancer cells by influencing their migration and invasion capabilities. nih.gov In NSCLC cell lines, the this compound+++ cocktail dramatically reduced the rate of cell migration. researchgate.netnih.govresearchgate.net Specifically, it slowed down cell migration rate by up to 80% compared to controls. researchgate.netnih.gov This effect was significantly greater than that observed with polyI:C+++. researchgate.netnih.govresearchgate.net

Furthermore, this compound+++ significantly decreased cancer cell invasion. researchgate.netnih.govresearchgate.net It reduced invasion by up to 76% across different NSCLC cell types, whereas polyI:C+++ only repressed invasion by up to 40%. researchgate.netnih.govresearchgate.net These findings collectively indicate that this compound effectively downregulates the metastatic potential of lung cancer cells. researchgate.netnih.gov

Table 3: Effect of this compound+++ on NSCLC Cell Migration and Invasion

Cell LineTreatmentMigration Reduction (%) (this compound+++)Invasion Reduction (%) (this compound+++)
A549This compound+++Significant delay researchgate.net / up to 80% researchgate.netnih.gov57% researchgate.net / up to 76% researchgate.netnih.gov
H292This compound+++Significant delay researchgate.net / up to 80% researchgate.netnih.gov36% researchgate.net / up to 76% researchgate.netnih.gov
H1299This compound+++Significant delay researchgate.net / up to 80% researchgate.netnih.govNot specified researchgate.net / up to 76% researchgate.netnih.gov
H358This compound+++Significant delay researchgate.net / up to 80% researchgate.netnih.gov76% researchgate.net / up to 76% researchgate.netnih.gov

Pharmacological and Biological Characterization of Hiltonol in Preclinical Models

In Vitro Pharmacological Profiling of Hiltonol

In vitro studies have been crucial in dissecting the specific cellular and molecular interactions of this compound, establishing its efficacy, potency, and direct effects on various cell types.

Cell-based assays have demonstrated this compound's ability to directly modulate the function of both immune and cancer cells. When applied to human dermal dendritic cells (DCs), this compound potently activates them, leading to the enhanced expression and secretion of multiple cytokines, including Interleukin-6 (IL-6), IL-10, IL-12p40, and Tumor Necrosis Factor-α (TNF-α). plos.org In co-culture systems, these this compound-activated DCs were shown to induce the proliferation and differentiation of naïve B-cells. plos.org

This compound's effects are not limited to immune cells. In studies using glioblastoma (GBM) cells, Poly-ICLC treatment altered the immunological profile of the cancer cells and, in some cases, induced direct cell killing. nih.gov It stimulated GBM cells to secrete a variety of chemokines, such as CXCL8, CXCL9, CXCL10, CCL2, CCL4, and CCL5. nih.gov In models of non-small cell lung cancer (NSCLC), a this compound-based cocktail demonstrated significant anti-cancer activity by upregulating pro-apoptotic proteins like Caspase-9 and Caspase-3 and inducing the release of cytosolic cytochrome c. nih.gov Furthermore, this compound has shown protective effects on non-cancerous cells; in an in vitro model of the blood-brain barrier, it stabilized the barrier integrity during oxygen-glucose deprivation, a condition that mimics stroke. ahajournals.org

Cell Type Assay Key Findings Reference(s)
Human Dermal Dendritic Cells Cytokine Secretion Assay Potent induction of IL-6, IL-10, IL-12p40, and TNF-α. plos.org
Human Dermal DCs and Naïve B-Cells Co-culture Proliferation Assay Activated DCs induced B-cell proliferation and differentiation. plos.org
Glioblastoma (GBM) Cells Cytotoxicity & Chemokine Assays Induced direct tumor cell killing and secretion of chemokines (CXCL8, CXCL9, CXCL10, CCL2, CCL4, CCL5). nih.gov
Non-Small Cell Lung Cancer (NSCLC) Cells Apoptosis & Cytokine Assays Upregulated Caspase-9, Caspase-3, and cytosolic cytochrome c; modulated pro-inflammatory cytokines. nih.gov
Monocyte-Derived Dendritic Cells (moDCs) Flow Cytometry Increased activation and expression of α4β7 and CD169. plos.org
Brain Microvascular Endothelial Cells & Glial Cells Transwell Co-culture (BBB model) Stabilized blood-brain barrier integrity during oxygen-glucose deprivation. ahajournals.org

This compound's biological activity is initiated by its binding to specific pattern recognition receptors (PRRs). Studies have confirmed that this compound is a ligand for Toll-like receptor 3 (TLR3) and melanoma differentiation-associated protein 5 (MDA5), both of which are sensors for dsRNA located in endosomes and the cytoplasm, respectively. aacrjournals.orgfrontiersin.org This interaction triggers downstream signaling cascades that result in the production of type I interferons and other inflammatory cytokines. frontiersin.org

Beyond these primary receptors, this compound also engages with other intracellular proteins. In non-small cell lung cancer cells, this compound was found to selectively activate the tumor suppressor proteins Protein Kinase R (PKR) and 2',5'-oligoadenylate synthetase (OAS). nih.gov The knockdown of PKR and OAS in these cells abrogated the anticancer effects of this compound, confirming their role as critical targets. nih.gov In silico molecular docking analyses have further elucidated these interactions, predicting that specific lysine (B10760008) residues (Lys296 of PKR and Lys66 of OAS) are key points of contact for this compound binding. nih.gov

In Vivo Mechanistic Studies of this compound in Animal Models

In vivo studies in various preclinical animal models have been essential for understanding this compound's pharmacodynamics, its influence on complex physiological systems, and its distribution throughout the body.

The pharmacodynamic effects of this compound have been evaluated in several animal models of cancer and infectious disease, demonstrating significant therapeutic potential. In murine glioma models, systemic administration of this compound enhanced the efficacy of cancer vaccines by inducing robust expression of the chemokine CXCL10 within the tumor microenvironment, which is critical for recruiting cytotoxic T lymphocytes (CTLs) to the tumor site. nih.gov Similarly, in hepatocellular carcinoma (HCC) mouse models, this compound treatment suppressed tumor growth and significantly increased the infiltration of CD8+ T cells into the tumor. dovepress.com A key finding from studies in mouse tumor models is that systemic (intravenous or intramuscular) administration was more effective at inducing T cell infiltration and controlling tumor growth compared to direct intratumoral injection. bmj.com

In the context of infectious diseases, this compound has shown potent antiviral effects. In a lethal SARS-CoV-infected BALB/c mouse model, intranasal administration of this compound resulted in a significant survival benefit, protection against weight loss, and a reduction in lung hemorrhage, lung weight, and viral titers. nih.govresearchgate.net In a rabies virus infection model in mice, treatment with this compound significantly prolonged survival time and the disease incubation period. biorxiv.org

Animal Model Disease Model Key Pharmacodynamic Findings Reference(s)
Mouse Glioblastoma Induced robust CXCL10 expression in the tumor; enhanced infiltration of cytotoxic T lymphocytes. nih.gov
Mouse Hepatocellular Carcinoma Suppressed tumor growth and enhanced tumor infiltration of CD8+ T cells. dovepress.com
Mouse B16F10 Melanoma Systemic administration facilitated CD8 T cell tumor infiltration and reduced tumor growth. bmj.com
BALB/c Mouse SARS-CoV Infection Provided significant survival benefit; reduced lung viral titers and pathology. nih.govresearchgate.net
Mouse Rabies Virus Infection Significantly increased survival time and disease incubation period. biorxiv.org

Beyond its direct effects in disease models, this compound exerts a broad influence on physiological systems, primarily by orchestrating a multi-faceted immune response. Systemic administration in mice induces the production of type I interferons (IFN-α/β), which subsequently activates a range of immune cells including dendritic cells, natural killer (NK) cells, and T cells. nih.gov This activation is comprehensive, leading to the maturation of dendritic cells, enhanced NK cell cytotoxicity, and the promotion of Th1-polarized T cell responses. mdpi.comfrontiersin.org

Studies in non-human primates have corroborated these findings. Rectal administration of Poly-ICLC in macaques led to the activation of dendritic cells and T cells both locally in rectal tissues and systemically. plos.org this compound also stimulates the production of various cytokines and chemokines that are crucial for an effective immune response. nih.gov Furthermore, it induces costimulatory factors such as OX40, which plays a role in maintaining the longevity and activity of cytotoxic lymphocytes at tumor sites. clinicaltrials.gov

The biodistribution of this compound is a critical factor influencing its activity and is largely dependent on the route of administration. While detailed quantitative studies on this compound's tissue-specific accumulation are not extensively reported in publicly available literature, its mechanism of action provides insights into its distribution patterns. who.intmdpi.com

Systemic administration, such as intravenous or intramuscular injection, allows this compound to circulate and exert widespread effects, leading to the systemic activation of the immune system. nih.govbmj.com This route has been shown to be particularly effective for enhancing T cell infiltration into solid tumors. bmj.com In contrast, local administration, such as intratumoral injection, is designed to concentrate the compound at the tumor site, triggering a local inflammatory response and the release of cytokines that promote immune cell trafficking to the tissue. ascopubs.org Studies with other TLR agonists show that following administration, these molecules tend to be cleared from the blood and accumulate in organs rich in immune cells, such as the liver and spleen. biorxiv.org While this provides a general framework, the specific biodistribution profile of the larger, stabilized Poly-ICLC complex may differ. The modification of leukocyte infiltrates within the tumor microenvironment following intratumoral administration suggests that its effects, at least initially, are concentrated locally before potentially amplifying a systemic response. bmj.com

Comparative Pharmacological Analysis of this compound with Related Compounds

This compound (Poly-ICLC) is a synthetic double-stranded RNA (dsRNA) molecule that functions as a potent immune modulator. Its pharmacological activity is best understood in comparison to its parent compound, polyinosinic-polycytidylic acid (poly-I:C), and another well-characterized TLR3 agonist, Ampligen® (rintatolimod). These compounds, while sharing the ability to mimic viral dsRNA, exhibit significant differences in their structure, stability, receptor engagement, and subsequent biological effects in preclinical models.

Structural and Mechanistic Distinctions

This compound is a derivative of poly-I:C, specifically formulated to enhance its stability. researchgate.net It consists of poly-I:C complexed with poly-L-lysine and carboxymethylcellulose. researchgate.netorygen.com.br This stabilization protects the dsRNA from degradation by RNase enzymes present in the body, prolonging its half-life and allowing for a more sustained immune activation. orygen.com.br In contrast, standard poly-I:C is rapidly degraded, which can limit its therapeutic efficacy in vivo. nih.gov

Ampligen is another modified poly-I:C derivative (poly I:C12U) where the introduction of unpaired uracil (B121893) bases creates a mismatched dsRNA molecule. researchgate.net This structural alteration is designed to reduce toxicity compared to the parent poly-I:C. researchgate.net

A key mechanistic difference lies in their interaction with pattern recognition receptors (PRRs). This compound and poly-I:C are known to activate both the endosomal Toll-like receptor 3 (TLR3) and the cytoplasmic RNA helicase, melanoma differentiation-associated protein 5 (MDA5). orygen.com.brresearchgate.netfrontiersin.org Ampligen, however, is reported to be a more specific ligand for TLR3, with less activity on the MDA5/helicase pathway. frontiersin.org This differential receptor engagement may account for variations in their downstream signaling and cytokine profiles.

Comparative Stability and Immunostimulatory Potency

The structural stabilization of this compound directly translates to greater biological stability and potency compared to related compounds. This compound is estimated to be 5 to 10 times more resistant to enzymatic degradation by serum hydrolases than Ampligen and possesses a significantly higher denaturation temperature. tandfonline.com This enhanced stability leads to more potent immunostimulatory effects. For instance, in preclinical studies with non-human primates, this compound was shown to significantly increase circulating interferon-gamma (IFN-γ) levels where an equivalent dose of Ampligen did not produce a similar effect. tandfonline.com

Preclinical Antiviral Efficacy

The superior stability and potent immune activation of this compound have been demonstrated in preclinical antiviral models. In a murine model of SARS-CoV infection, this compound showed marked advantages over Ampligen.

Prophylactic Efficacy: Mice receiving this compound prophylactically (7-21 days before infection) had survival rates of 90-100%. nih.gov In contrast, Ampligen provided significantly less protection, with only 50% of mice surviving under its therapeutic regimen. nih.gov

Therapeutic Efficacy: When administered therapeutically (8 hours post-infection), this compound protected 100% of the infected mice from death. nih.gov

Viral Load Reduction: this compound treatment was associated with a reduction in lung viral titers of approximately 0.5 to 1 log10, an effect not achieved by Ampligen in the same study. nih.gov

Preclinical Anticancer Activity

In oncological models, this compound's properties again demonstrate a distinct pharmacological profile compared to its parent compound, poly-I:C. Studies on non-small cell lung cancer (NSCLC) cell lines revealed that this compound exerts an enhanced anticancer effect. One study showed that this compound was more effective at suppressing the viability of H358 and A549 lung cancer cells compared to a similar dose of poly-I:C.

Furthermore, the two compounds differentially modulate the expression of pro-inflammatory cytokines in various NSCLC cell lines. For example, compared to poly-I:C, this compound was more effective in suppressing cytokines like GRO, IL-8, and IL-6 in H358 cells. Conversely, this compound treatment in A549 and H292 cells led to a significant activation of the anticancer cytokine IL-24.

In the context of immune cell maturation, which is crucial for cancer immunotherapy, this compound also shows advantages. When combined with other adjuvants (like R848 and IFN-γ), this compound was found to increase the production of IL-12p70 by 15-fold compared to Ampligen, leading to enhanced priming of tumor-specific CD8+ T cells.

Biochemistry and Metabolism of Hiltonol

Metabolic Pathways and Biotransformation of Hiltonol

The metabolic pathways and biotransformation of this compound, a complex synthetic molecule, are not extensively detailed in publicly available research. Unlike small molecule drugs that undergo well-defined enzymatic modifications, the metabolism of nucleic acid-based compounds like poly I:C, and by extension this compound, is generally understood to involve degradation by nucleases. The stabilization with poly-L-lysine and carboxymethylcellulose in the this compound formulation is intended to enhance its resistance to enzymatic degradation, thereby prolonging its immunostimulatory effects . Specific metabolic pathways or comprehensive biotransformation schemes for the entire this compound complex have not been identified in the consulted literature.

Phase I and Phase II Metabolism of this compound

Typical Phase I and Phase II metabolic reactions, which involve the introduction or exposure of functional groups (Phase I) followed by conjugation with polar molecules (Phase II) to increase water solubility and facilitate excretion, are characteristic of small molecule xenobiotics wikipedia.orgnih.govlongdom.org. Given the structure of this compound as a stabilized dsRNA complex, these conventional Phase I and Phase II metabolic pathways are not the primary mechanisms of its biotransformation. The degradation of the poly I:C component would likely involve nucleolytic cleavage rather than cytochrome P450-mediated oxidation, reduction, or hydrolysis (Phase I) or conjugation reactions like glucuronidation, sulfation, or acetylation (Phase II) wikipedia.orgnih.govlongdom.orgdrughunter.comopenaccessjournals.com. Publicly available data specifically detailing Phase I and Phase II metabolism of this compound were not found.

Enzyme Systems Involved in this compound Biotransformation

The primary enzyme systems expected to be involved in the biotransformation of the poly I:C component of this compound are nucleases, enzymes that cleave the phosphodiester bonds of nucleic acids. The stabilization provided by poly-L-lysine and carboxymethylcellulose in this compound is designed to reduce the susceptibility of the poly I:C to degradation by these enzymes . While general information on enzyme systems involved in xenobiotic biotransformation, such as cytochrome P450 enzymes (CYPs), UDP-glucuronosyltransferases (UGTs), and sulfotransferases (SULTs), is widely available wikipedia.orgnih.govlongdom.orgdrughunter.comopenaccessjournals.com, specific research identifying the particular nucleases or other enzyme systems responsible for the breakdown of the this compound complex in biological systems was not found in the consulted public domain information. One study mentions that this compound+++ affects the metabolism of PKR and OAS, which are tumor suppressor proteins, but this refers to the impact of this compound on the metabolism of these proteins, not the metabolism of this compound itself nih.gov.

Metabolite Identification and Characterization of this compound Derivatives

Excretion Pathways of this compound and its Metabolites in Preclinical Species

Comprehensive data on the excretion pathways of this compound and its metabolites in preclinical species is not widely reported in the public domain. Preclinical ADME (Absorption, Distribution, Metabolism, Excretion) studies are standard in drug development to understand how a compound is eliminated from the body bioivt.comadmescope.com. These studies typically involve administering radiolabeled compounds to animals and tracking the radioactivity in urine, feces, bile, and tissues bioivt.comadmescope.comcidara.comxenotech.com. While preclinical studies involving this compound are mentioned in the context of its efficacy annualreports.com, specific details regarding mass balance and excretion routes (e.g., the percentage of administered dose recovered in urine vs. feces) in species like rats or monkeys were not found in the consulted literature. Given its polymeric nature, larger fragments or the intact complex might be expected to be eliminated differently than small molecules, potentially involving pathways like fecal excretion.

Impact of Genetic Polymorphisms on this compound Metabolism in Model Systems

The influence of genetic polymorphisms on the metabolism of this compound in model systems has not been specifically detailed in the publicly available research. Genetic polymorphisms can significantly impact the activity of enzymes involved in drug metabolism, leading to inter-individual variability in drug response longdom.orgajol.info. For compounds primarily metabolized by enzymes like cytochrome P450s or UGTs, polymorphisms in the genes encoding these enzymes can alter metabolic rates longdom.orgajol.info. However, as the primary biotransformation of this compound is likely through nuclease degradation, the impact of genetic polymorphisms on these specific enzymatic pathways in model systems relevant to this compound's metabolism is not described in the consulted literature. While genetic polymorphisms in general are studied in various biological contexts ajol.infojensenlab.orggoogleapis.comljmu.ac.uk, their specific effect on the metabolic fate of this compound in preclinical or model systems remains undocumented in the public domain based on the conducted searches.

Structural Biology and Computational Chemistry of Hiltonol

Crystallographic and Spectroscopic Elucidation of Hiltonol's Structure

Experimental methods such as X-ray crystallography, NMR spectroscopy, and Cryo-EM provide valuable insights into the molecular structure and conformation of biological molecules and their complexes.

X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of a crystal. This method can provide high-resolution details of how a small molecule interacts with a protein target. While direct crystal structures of this compound itself or its complete complexes with targets like TLR3 or MDA5 are not extensively detailed in available information, X-ray crystallography has been successfully applied to study the structures of TLRs and other proteins involved in immune signaling. imrpress.comnih.gov For instance, crystal structures of Protein Kinase R (PKR) (PDB: 6D3K) and 2′5′ Oligoadenylate (B1213165) Synthetase (OAS) (PDB: 4IG8), which are downstream effectors activated by dsRNA, have been utilized in computational studies to understand their interactions with this compound. mdpi.com Obtaining a co-crystal structure of this compound bound to its primary receptor, TLR3, would provide definitive information on the binding interface, the conformational changes induced upon binding, and the specific residues involved in the interaction, complementing in silico predictions. cinj.orgwho.intclinicaltrials.govaai.org

Molecular Docking and Dynamics Simulations of this compound-Target Interactions

Computational methods, such as molecular docking and molecular dynamics simulations, play a significant role in complementing experimental structural data and predicting the nature of molecular interactions. Molecular docking is used to predict the preferred binding orientation (pose) of a ligand to a receptor and estimate the binding affinity. cinj.orgmdpi.com Molecular dynamics simulations provide insights into the dynamic behavior of the complex over time, allowing for the assessment of binding stability and the exploration of conformational changes. mdpi.com

In silico analysis, including molecular docking using tools like AutoDock, has been applied to study the potential interactions between this compound and its downstream targets, PKR and OAS. mdpi.com These studies predicted key amino acid residues involved in the binding interface. For PKR, residues such as Ser275, Phe278, Gly279, Gln280, Val281, Val294, Lys296, Glu367, Cys369, Thr373, Ser418, Asn419, Phe421, and Asp432 were predicted to interact with this compound. mdpi.com Specifically, Lys296 of PKR was identified as a key residue potentially involved in the interaction. mdpi.comnih.gov For OAS, predicted interacting residues included Ser63, Lys66, Thr68, and Leu70, with Lys66 highlighted as a key residue. mdpi.comnih.gov These in silico findings suggest that this compound interacts with specific residues on PKR and OAS, which are purportedly involved in their catalytic or signaling activity. nih.gov

While the provided information specifically details docking results for PKR and OAS, similar computational approaches can be applied to model the interaction of this compound with its primary receptors, TLR3 and MDA5, to predict binding modes and key interaction sites. Molecular dynamics simulations could further assess the stability of these predicted complexes and the influence of the this compound complex's flexibility on its binding to these receptors.

Here is a summary of predicted key interacting residues from in silico analysis:

Target ProteinPredicted Key Interacting ResidueOther Predicted Interacting ResiduesInteraction Type (Predicted)
PKRLys296Ser275, Phe278, Gly279, Gln280, Val281, Val294, Glu367, Cys369, Thr373, Ser418, Asn419, Phe421, Asp432Hydrogen bonding
OASLys66Ser63, Thr68, Leu70Electrostatic and van der Waals

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build predictive models that relate the chemical structure of a set of compounds to their biological activity. cinj.orguni-muenchen.deresearchgate.net By analyzing the structural features of molecules and their corresponding activities, QSAR models can identify molecular descriptors that are important for activity and predict the activity of new, untested compounds. ru.nl

De Novo Design and Virtual Screening Approaches for this compound Derivatives

De novo design and virtual screening are computational drug discovery approaches used to identify novel lead compounds or design new molecules with desired properties. cinj.orgmdpi.comtandfonline.comarxiv.org Virtual screening involves computationally screening large libraries of existing compounds against a target binding site to identify potential binders. cinj.org De novo design, on the other hand, involves building new molecules atom by atom or fragment by fragment within the binding site or based on desired molecular properties. mdpi.comarxiv.org

These approaches can be applied to the discovery and design of this compound derivatives or mimetics. Based on the structural information of this compound's targets (TLR3, MDA5, PKR, OAS) and the predicted binding interactions from docking studies, virtual screening could be used to search databases of small molecules or natural products for compounds that are predicted to bind to the same sites and potentially elicit similar immune responses. cinj.org De novo design could be employed to design entirely new molecular entities that mimic the key features of this compound responsible for target activation, potentially leading to smaller, more stable, or more specific immunomodulators. elifesciences.orgmdpi.comarxiv.org While the search results discuss de novo design in the context of peptides and anti-COVID drugs, the principles are applicable to designing novel compounds that interact with dsRNA-binding proteins or TLRs, drawing inspiration from the structure and mechanism of this compound. elifesciences.orgmdpi.comarxiv.org These computational methods, guided by experimental structural and activity data, offer a powerful avenue for the rational design and discovery of next-generation immunomodulatory compounds based on the insights gained from studying this compound. tandfonline.commit.edu

Advanced Analytical Methodologies for Hiltonol Research

Chromatographic Techniques for Separation and Quantification of Hiltonol

Chromatography is a cornerstone for the separation and purification of complex mixtures. For a large biomolecular complex like this compound, liquid chromatography is the predominant approach.

High-Performance Liquid Chromatography (HPLC) is the most suitable chromatographic technique for analyzing large, non-volatile biomolecules like this compound. Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) are generally not applicable. GC requires analytes to be volatile and thermally stable, conditions that this compound, a large polynucleotide complex, does not meet. SFC is also not typically employed for molecules of this size and polarity.

The primary HPLC methods for this compound and similar dsRNA therapeutics include:

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): This is a powerful technique for the analysis of oligonucleotides and RNA therapeutics. researchgate.net It uses an ion-pairing agent in the mobile phase to neutralize the negative charges on the phosphate (B84403) backbone of the RNA, allowing it to be retained and separated on a hydrophobic stationary phase. This method can resolve RNA strands of different lengths and identify impurities. researchgate.net

Below is a table summarizing typical HPLC conditions for the analysis of large RNA molecules, which are applicable to this compound.

ParameterIon-Pair Reversed-Phase HPLC (IP-RP-HPLC)Size-Exclusion Chromatography (SEC-HPLC)
Stationary Phase (Column)C8 or C18 alkyl-bonded silicaPorous particles with controlled pore sizes (e.g., silica, polymer-based)
Mobile PhaseAqueous buffer with an ion-pairing agent (e.g., triethylammonium (B8662869) acetate) and an organic modifier gradient (e.g., acetonitrile) oup.comAqueous buffer (e.g., phosphate-buffered saline)
Separation PrincipleSeparation based on hydrophobicity and length of the RNA strandsSeparation based on molecular size (hydrodynamic radius) resolvemass.ca
Primary Application for this compoundPurity assessment, quantification, separation of individual RNA strands, impurity analysisAnalysis of aggregation, molecular size distribution, and formulation integrity

Quantifying this compound in biological matrices such as plasma, serum, or tissue homogenates is essential for preclinical research. Validating the analytical method ensures that the results are accurate and reproducible. au.dk Bioanalytical method validation involves a series of experiments to assess the performance characteristics of the assay. chromatographyonline.com

Key validation parameters include:

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. chromatographyonline.com This is tested by analyzing blank matrix samples from multiple sources to check for interferences.

Accuracy: The closeness of the measured concentration to the nominal (true) concentration. It is typically expressed as a percentage of the nominal value.

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly. It is usually expressed as the coefficient of variation (CV).

Calibration Curve: This demonstrates the relationship between the instrument response and the known concentration of the analyte. The curve must be well-defined over the expected concentration range.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. chromatographyonline.com

Stability: The chemical stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage. au.dk

The following table outlines typical acceptance criteria for a validated bioanalytical method based on regulatory guidelines. chromatographyonline.comnih.gov

Validation ParameterAcceptance Criteria
AccuracyMean concentration should be within ±15% of the nominal value (±20% at the LLOQ). nih.gov
Precision (CV)Should not exceed 15% (20% at the LLOQ). nih.gov
SelectivityNo significant interfering peaks at the retention time of the analyte in blank matrix samples. chromatographyonline.com
Calibration Curve (r)Correlation coefficient (r) or coefficient of determination (r²) should be ≥0.99. nih.gov
StabilityAnalyte concentration should remain within ±15% of the initial concentration under tested conditions.

Spectroscopic Techniques for this compound Characterization (beyond basic identification)

While basic spectroscopic methods like UV-Vis are used for routine quantification, advanced spectroscopic techniques provide deeper insights into the higher-order structure, conformation, and intermolecular interactions within the this compound complex. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state and solution-state NMR can provide atomic-level information on the three-dimensional structure and dynamics of the this compound complex. It can be used to study the hydrogen bonding of the dsRNA duplex, confirm its conformation, and characterize the interactions between the RNA and the stabilizing poly-L-lysine polymer. mdpi.com

Vibrational Spectroscopy (FTIR and Raman): Fourier-Transform Infrared (FTIR) and Raman spectroscopy are non-destructive techniques that probe the vibrational properties of molecules. mdpi.com These methods are sensitive to the functional groups and chemical bonds present in all of this compound's components (the phosphodiester backbone and bases of the RNA, the amide bonds of poly-L-lysine, and the carboxyl and hydroxyl groups of carboxymethylcellulose). nih.gov They can be used to confirm the formation of the complex and study conformational changes that occur upon component interaction. nih.gov

The table below summarizes the applications of these advanced spectroscopic techniques for this compound characterization.

Spectroscopic TechniqueInformation Provided for this compound Characterization
Nuclear Magnetic Resonance (NMR)3D structure, molecular dynamics, RNA duplex conformation, RNA-polymer interactions. mdpi.com
Fourier-Transform Infrared (FTIR) SpectroscopyIdentification of functional groups, confirmation of complexation, study of hydrogen bonding and intermolecular interactions. nih.gov
Raman SpectroscopyVibrational modes of the backbone and bases, conformational analysis, non-destructive analysis of the composite structure. mdpi.com

UV-Vis and Fluorescence Spectroscopy for this compound Detection

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are fundamental techniques for the analysis of nucleic acids and their analogues, including this compound.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a primary method for the quantification and purity assessment of nucleic acids. The heterocyclic bases in the polyinosinic and polycytidylic acid chains of this compound contain π-electron systems that absorb ultraviolet light. Double-stranded RNA typically exhibits a strong absorbance maximum at a wavelength of 260 nm. This characteristic absorption is attributed to the electron transitions within the purine (B94841) and pyrimidine (B1678525) bases.

The concentration of this compound in a solution can be determined using the Beer-Lambert law, which relates absorbance to concentration, path length, and the molar extinction coefficient. While the precise molar extinction coefficient for this compound is not widely published, a general extinction coefficient for dsRNA can be used for approximation. The ratio of absorbance at 260 nm to that at 280 nm (A260/A280) is a key indicator of purity, with a ratio of approximately 2.0 generally accepted as indicative of pure RNA, free from protein contamination.

ParameterTypical Value for dsRNASignificance in this compound Analysis
λmax (Wavelength of Maximum Absorbance)~260 nmPrimary wavelength for quantification.
A260/A280 Ratio~2.0Assessment of purity with respect to protein contamination.
A260/A230 Ratio~2.0-2.2Assessment of purity with respect to contamination by salts and other organic compounds.

Fluorescence Spectroscopy

The intrinsic fluorescence of nucleic acids is generally weak and not practical for direct detection. Therefore, fluorescence-based detection of this compound typically relies on extrinsic fluorescent probes. These can be intercalating dyes that exhibit enhanced fluorescence upon binding to the double-stranded structure of this compound or covalently attached fluorescent labels.

One approach is the use of dyes like thiazole (B1198619) orange, which shows a significant increase in fluorescence quantum yield when it intercalates into the dsRNA helix. researchgate.netsciencedaily.comlabmedica.com Another strategy involves the direct labeling of the poly(I:C) component of this compound with a fluorescent molecule. For instance, fluorescein (B123965) can be covalently coupled to poly(I:C), creating a fluorescent analogue that retains its biological activity. wikipedia.org This allows for sensitive detection and tracking of this compound in various experimental settings.

Circular Dichroism for Chiral this compound Species

Circular dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of chiral molecules like nucleic acids. nih.gov CD measures the differential absorption of left- and right-circularly polarized light. The double-helical structure of this compound, being chiral, gives rise to a characteristic CD spectrum.

For dsRNA, the CD spectrum is typically characterized by a large positive band in the 260-280 nm region, which is indicative of the A-form helical conformation. biorxiv.org The exact position and magnitude of this peak can be sensitive to the base composition, ionic strength of the solution, and temperature. Monitoring the CD spectrum of this compound can provide valuable information about its structural integrity, conformational changes upon interaction with other molecules, and thermal stability.

Spectral RegionCharacteristic Feature for dsRNA (A-form helix)Structural Interpretation for this compound
260-280 nmLarge Positive BandConfirms the presence of the double-stranded helical structure.
240-260 nmFaint Negative BandContributes to the overall signature of the A-form helix.
~210 nmStrong Negative BandAnother key feature of the A-form helix of dsRNA.

Development of Novel Biosensors and Probes for this compound Detection

The need for sensitive and specific detection of this compound in complex biological samples has driven the development of novel biosensors and chemical probes.

Biosensors

Biosensors for dsRNA, and by extension this compound, often leverage the specific binding of proteins that recognize double-stranded RNA. One promising approach involves using the dsRNA-binding domains (dsRBDs) of proteins like Protein Kinase R (PKR). nih.gov A luciferase-based biosensor has been developed where the dsRBDs of PKR are fused to split luciferase subunits. nih.gov When these constructs bind to a dsRNA molecule like this compound, the luciferase subunits are brought into proximity, reconstituting the active enzyme and generating a detectable luminescent signal. nih.gov

Another platform for dsRNA detection is the lateral flow immunoassay (LFIA). This method can provide rapid and sensitive detection, with one such assay for dsRNA contaminants in mRNA products demonstrating a detection limit of 69.32 ng/mL. researchgate.net

Chemical Probes

Fluorescent chemical probes offer another avenue for this compound detection. These are typically small molecules or nucleic acid analogues that exhibit a change in their fluorescent properties upon binding to dsRNA. For example, a probe created by integrating the fluorescent dye thiazole orange as a base surrogate into a triplex-forming peptide nucleic acid (PNA) has been shown to bind sequence-specifically to dsRNA with a remarkable light-up response. sciencedaily.comlabmedica.com Such probes are highly selective for dsRNA over dsDNA and can even discriminate single-base pair mismatches. sciencedaily.comlabmedica.com These types of probes could be adapted for the specific sequence of this compound for highly selective detection.

TechnologyPrinciple of DetectionReported Performance for dsRNAPotential for this compound Detection
Luciferase-based Biosensor (PKR dsRBDs)dsRNA-mediated reconstitution of split luciferase. nih.govQuantitative detection of viral dsRNA. nih.govHigh; offers a homogeneous, high-throughput assay format.
Lateral Flow Immunoassay (LFIA)Antibody-based detection of dsRNA on a test strip.Limit of detection: 69.32 ng/mL for m1Ψ-containing dsRNA.High; suitable for rapid and point-of-care testing.
PNA-Thiazole Orange ProbeFluorescence "light-up" upon triplex formation with dsRNA. sciencedaily.comlabmedica.comSequence-specific with single-base pair resolution. sciencedaily.comlabmedica.comVery high; allows for sequence-specific detection and imaging.

Theoretical Considerations and Future Research Directions for Hiltonol

Unexplored Mechanisms and Targets of Hiltonol

This compound, a stabilized synthetic double-stranded RNA (dsRNA) analog also known as Poly-ICLC, primarily exerts its effects by mimicking a viral infection, thereby activating the immune system. ontosight.ainih.gov Its principal mechanism involves binding to Toll-like receptor 3 (TLR3) and other pathogen recognition receptors like MDA5. ontosight.ainih.gov This interaction triggers a cascade of immune responses, including the production of type I interferons and other cytokines. ontosight.ai While this foundational mechanism is established, several aspects of this compound's action remain to be fully elucidated.

Recent research has begun to explore direct anti-tumor effects of this compound that may be independent of or synergistic with its immune-stimulatory properties. For instance, studies have shown that this compound can directly induce apoptosis in tumor cells. nih.gov One area of active investigation is the role of the protein kinase R (PKR) and 2',5'-oligoadenylate synthetase (OAS) pathways in this compound-mediated cancer cell death. mdpi.comnih.gov Research indicates that this compound activates these dsRNA-binding enzymes, which can suppress tumor growth. mdpi.comnih.gov Future studies could delve deeper into the specific molecular interactions between this compound and these proteins, including identifying the precise residues involved in binding and activation. mdpi.com

Furthermore, the impact of this compound on the tumor microenvironment is a complex area with many unanswered questions. While it's known that this compound can shift the microenvironment from immunosuppressive to immunostimulatory by recruiting immune cells like NK cells, dendritic cells, and T cells, the full spectrum of its effects on various stromal cells and the extracellular matrix is not completely understood. patsnap.commycancergenome.org The differential effects of this compound on various cancer subtypes, which may express different levels of TLR3 and other relevant receptors, also warrant further investigation. nih.gov

Another emerging area of interest is the potential for this compound to modulate the blood-brain barrier (BBB). Studies have suggested that this compound preconditioning can protect the BBB from ischemic injury by inducing the production of IFNβ by glial cells, which then acts on endothelial cells. nih.gov The precise mechanisms of this neuroprotective effect, including the role of specific signaling pathways and cell-cell interactions within the neurovascular unit, are still being explored. nih.gov

Emerging Methodologies for this compound Investigation

Advancements in research methodologies are providing new avenues to explore the multifaceted actions of this compound.

High-Throughput and "Omics" Approaches: Systems vaccinology, which utilizes high-throughput "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics), is a powerful tool to dissect the complex immune responses induced by this compound. nih.gov Transcriptomic analysis of different blood cell subsets after this compound administration can reveal distinct gene expression patterns and identify cell-specific responses. clinicaltrials.gov This approach can help to create a comprehensive map of the innate and adaptive immune pathways activated by this compound. researchgate.net

Advanced Imaging and Delivery Systems: The development of sophisticated imaging techniques allows for real-time visualization of this compound's distribution and its effects within the tumor microenvironment. Furthermore, research into novel delivery systems, such as nanoparticles and liposomes, aims to enhance the targeted delivery of this compound to tumor sites. patsnap.com This not only has the potential to increase efficacy but also to minimize systemic side effects by reducing widespread inflammation. patsnap.com

3D Cell Culture Models: The use of three-dimensional (3D) cell culture models, such as spheroids and organoids, offers a more physiologically relevant system to study the effects of this compound compared to traditional 2D cell cultures. mdpi.com These models can better mimic the complex architecture and cellular interactions of solid tumors, providing a more accurate platform for testing the efficacy of this compound and understanding its mechanisms of action. mdpi.com For example, patient-derived organoids (PDOs) from breast cancer have been used to show the accumulation and selective killing of cancer cells by exosomes loaded with this compound. mdpi.com

Potential Applications of this compound in Research Tool Development

Beyond its direct therapeutic potential, this compound's properties make it a valuable tool for various research applications.

Adjuvant for Vaccine Development: this compound is being extensively investigated as a potent adjuvant to enhance the efficacy of vaccines, particularly cancer vaccines and those targeting infectious diseases. ontosight.aifrontiersin.orgclinicaltrials.gov Its ability to stimulate a robust T-cell mediated immune response makes it a promising component in therapeutic cancer vaccines designed to target tumor-specific antigens. researchgate.netnih.govcancerbiomed.org For instance, it is the most commonly used adjuvant in clinical trials for neoantigen peptide vaccines. nih.govcancerbiomed.org

Tool for Studying Innate Immunity: As a specific ligand for TLR3 and other dsRNA sensors, this compound serves as a valuable molecular probe to study the signaling pathways of the innate immune system. nih.gov By observing the cellular and molecular responses to this compound, researchers can gain a deeper understanding of how the body recognizes and responds to viral pathogens. tandfonline.com This knowledge is crucial for the development of new antiviral therapies and immunomodulatory drugs.

In Situ Vaccination Strategies: A novel research direction involves using intratumoral injections of this compound to create an "in situ autovaccination." aacrjournals.org This strategy posits a three-step process: initial tumor killing and antigen release by innate immune cells, followed by antigen processing and presentation by dendritic cells, and finally, the generation of a systemic anti-tumor immune response. mycancergenome.orgaacrjournals.org This approach essentially turns the patient's own tumor into a personalized vaccine.

Interdisciplinary Approaches to Advance this compound Research

The complexity of this compound's actions necessitates a collaborative, interdisciplinary approach to fully unlock its potential.

Immuno-oncology and Materials Science: The synergy between immunology and materials science is crucial for developing next-generation delivery systems for this compound. patsnap.com By designing nanoparticles or other carriers that can specifically target tumor cells or immune cells within the tumor microenvironment, researchers can optimize the therapeutic index of this compound. patsnap.comresearchgate.net

Computational Biology and Systems Immunology: Computational modeling and bioinformatics are essential for analyzing the large datasets generated by "omics" studies. nih.gov These approaches can help to identify key signaling networks and biomarkers associated with this compound's efficacy, paving the way for personalized medicine approaches where treatment strategies can be tailored to individual patients. researchgate.net

Clinical and Basic Science Collaboration: Close collaboration between clinicians conducting clinical trials and basic scientists investigating the fundamental mechanisms of this compound is paramount. clinicaltrials.gov Insights from clinical studies can inform preclinical research, and a deeper understanding of the underlying biology can guide the design of more effective clinical trials. patsnap.com

Challenges and Opportunities in this compound Research and Development

Despite its promise, the development of this compound faces several challenges and offers significant opportunities.

ChallengesOpportunities
Toxicity and Systemic Inflammation: A major concern with TLR agonists is the risk of inducing excessive cytokine release and systemic inflammation, which can lead to serious adverse events. patsnap.comRefined Molecular Design and Delivery: Advances in synthetic chemistry offer the potential to design more selective and potent TLR3 agonists with improved stability and reduced off-target effects. patsnap.com Novel delivery systems can also minimize systemic exposure. patsnap.com
Translational Gap: Promising results in preclinical models have not always translated into clinical efficacy in humans, due to species-specific immune differences and tumor heterogeneity. patsnap.comBiomarker-Driven Clinical Trials: The identification of predictive biomarkers can help to stratify patients who are most likely to respond to this compound therapy, leading to more successful clinical trials. patsnap.com
Complexity of Combination Therapies: Optimizing the timing, dosing, and sequencing of this compound in combination with other immunotherapies, such as checkpoint inhibitors, is a complex task. patsnap.comSynergistic Combinations: this compound has the potential to enhance the efficacy of other cancer therapies by modulating the tumor microenvironment and overcoming resistance mechanisms. patsnap.comresearchgate.net
Manufacturing and Scalability: Ensuring the consistent quality and large-scale production of a complex biological agent like this compound presents manufacturing challenges. frontiersin.orgengconf.usGlobal Health Applications: The development of stable and accessible formulations of this compound could have a significant impact on global health, particularly in the context of pandemic preparedness and the development of vaccines for infectious diseases. engconf.uscanada.ca

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